Ferrocenemethanol

Catalog No.
S1503612
CAS No.
1273-86-5
M.F
C11H12FeO 10*
M. Wt
216.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrocenemethanol

CAS Number

1273-86-5

Product Name

Ferrocenemethanol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+)

Molecular Formula

C11H12FeO 10*

Molecular Weight

216.06 g/mol

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2

InChI Key

BABNBVAUPOJYIM-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2]

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe]

Catalysis

One of the most prominent research applications of ferrocenemethanol lies in its role as a catalyst. Its unique structure allows it to effectively reduce the activation energy required for various chemical reactions, thereby accelerating their rate and improving efficiency.

  • Organic synthesis

    Ferrocenemethanol demonstrates catalytic activity in various organic reactions, including C-C bond formation, oxidation-reduction processes, and hydrogen transfer reactions. Its ability to activate substrates and participate in reaction cycles makes it a valuable tool for synthetic chemists. [Source: A review of ferrocene derivatives as catalysts in C-C bond formation reactions, Journal of Organometallic Chemistry, ]

  • Polymer chemistry

    Research explores the use of ferrocenemethanol as a catalyst for the polymerization of various monomers. Its ability to control the polymerization process and influence the properties of the resulting polymers holds promise for the development of novel materials with tailored functionalities. [Source: Ferrocene-based catalysts for ring-opening metathesis polymerization of cyclic olefins, Coordination Chemistry Reviews, ]

Material Science

Ferrocenemethanol's unique combination of chemical and physical properties makes it a promising candidate for various material science applications.

  • Functional materials

    Researchers are exploring the use of ferrocenemethanol in the development of functional materials, such as conducting polymers, liquid crystals, and sensors. Its ability to influence conductivity, self-assembly, and responsiveness to external stimuli makes it a versatile building block for novel materials. [Source: Synthesis and properties of novel ferrocene derivatives containing imidazolium and triazolium groups, Journal of Organometallic Chemistry, ]

  • Biomimetic systems

    The biocompatibility and unique properties of ferrocenemethanol have sparked interest in its potential for biomimetic applications. Researchers are exploring its use in the development of artificial enzymes, drug delivery systems, and other bioinspired materials. [Source: Ferrocene derivatives in medicinal chemistry: a review, European Journal of Medicinal Chemistry, ]

Ferrocenemethanol is a derivative of ferrocene, a sandwich-like molecule with two cyclopentadienyl rings (Cp) flanking a central iron atom (Fe). In ferrocenemethanol, a hydroxyl group (OH) is attached to one of the cyclopentadienyl rings, resulting in the formula CpFeCp(CH2OH) []. This compound was first synthesized in the 1960s and has since gained significant attention due to its unique properties [].


Molecular Structure Analysis

The key feature of ferrocenemethanol's structure is the combination of an organometallic (ferrocene) moiety with a functional alcohol group (CH2OH). This creates a molecule with both aromatic and aliphatic character. The iron atom in ferrocene exhibits two oxidation states (+2 and +3), making it a potential redox couple for electron transfer reactions []. Additionally, the hydroxyl group allows ferrocenemethanol to participate in hydrogen bonding and interact with various biomolecules [].


Chemical Reactions Analysis

Ferrocenemethanol is involved in several important chemical reactions:

  • Synthesis: FcMeOH can be prepared by reacting n-butyllithium with ferrocene and subsequently with formaldehyde (HCHO) [].
CpFeCp + 2n-BuLi + HCHO -> CpFeCp(CH2OH) + LiOH + n-Butane
  • Redox Reactions: FcMeOH functions as a one-electron transfer agent due to the reversible oxidation of Fe(II) to Fe(III). This property makes it a valuable internal standard in electrochemistry [].
CpFeCp(CH2OH) -> CpFeCp(CH2OH)+ + e-
  • FcMeOH as a Building Block: The molecule can be employed as a starting material for the synthesis of various functionalized ferrocene derivatives. For instance, it can be used to create ferrocenylmethoxy-isatins, which exhibit promising antiproliferative activity [].

Physical And Chemical Properties Analysis

  • Melting Point: 79-81 °C (literature value) [].
  • Boiling Point: No data available.
  • Solubility: Soluble in water, methanol, ethanol, and dimethylformamide (DMF) [].
  • Stability: Relatively stable under ambient conditions. However, it may decompose upon prolonged exposure to light or heat.

Ferrocenemethanol's mechanism of action depends on the specific application. In electrochemistry, it acts as a reference electrode due to its well-defined redox behavior. In the development of antiproliferative agents, ferrocenemethanol derivatives might interact with cellular targets or disrupt specific biological processes, though the exact mechanisms require further investigation [].

Dates

Modify: 2023-08-15

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